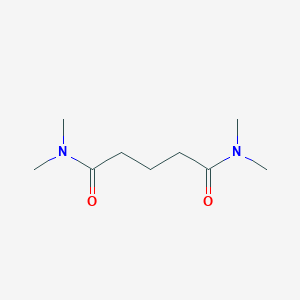

Glutaric acid bisdimethylamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N,N',N'-tetramethylpentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-10(2)8(12)6-5-7-9(13)11(3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXSOGZBNQWNIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10928529 | |

| Record name | N~1~,N~1~,N~5~,N~5~-Tetramethylpentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13424-80-1 | |

| Record name | N1,N1,N5,N5-Tetramethylpentanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13424-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethylglutaramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013424801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~1~,N~5~,N~5~-Tetramethylpentanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10928529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylglutaramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Glutaric Acid Bisdimethylamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of glutaric acid bisdimethylamide, a valuable building block in various chemical and pharmaceutical applications. The primary and most effective method involves a two-step process: the conversion of glutaric acid to its more reactive derivative, glutaryl chloride, followed by the amidation with dimethylamine. An alternative approach utilizing coupling agents for direct amidation is also discussed.

Core Synthesis Pathway: From Glutaric Acid to Glutaryl Chloride

The initial and critical step in the primary synthesis route is the activation of glutaric acid by converting it to glutaryl chloride. This is typically achieved by reacting glutaric acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This transformation is essential as carboxylic acids are generally unreactive towards amines due to an acid-base reaction that forms a non-electrophilic carboxylate salt. The resulting acyl chloride is significantly more electrophilic and readily undergoes nucleophilic attack by an amine.

Method 1: Synthesis via Glutaryl Chloride Intermediate

This method is a robust and widely applicable procedure for the preparation of amides from carboxylic acids.

Experimental Protocol

Step 1: Synthesis of Glutaryl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place glutaric acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. The reaction should be performed in a well-ventilated fume hood as it releases sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

-

Heat the reaction mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude glutaryl chloride is typically a pale yellow to colorless liquid and is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Prepare a solution of dimethylamine in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask cooled in an ice bath (0 °C). An excess of dimethylamine (at least 2 equivalents per acyl chloride group, so a total of at least 4 equivalents) is used to react with the glutaryl chloride and to neutralize the HCl byproduct. Alternatively, a less expensive base like triethylamine can be used as an acid scavenger.

-

Slowly add the crude glutaryl chloride dropwise to the stirred dimethylamine solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N,N,N',N'-tetramethylglutaramide.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | Typically high, often exceeding 80-90% for the amidation step. | General amide synthesis protocols. |

| Purity | >95% after purification. | Expected for standard purification methods. |

Characterization Data (Expected)

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the N-methyl protons and the methylene protons of the glutaric backbone. |

| ¹³C NMR | Resonances for the carbonyl carbons, the N-methyl carbons, and the methylene carbons of the glutaric backbone. |

| IR | A strong absorption band around 1640-1660 cm⁻¹ characteristic of a tertiary amide C=O stretch. |

| Mass Spec | A molecular ion peak corresponding to the mass of N,N,N',N'-tetramethylglutaramide (C₉H₁₈N₂O₂). |

Method 2: Direct Amidation using Coupling Agents

This method avoids the isolation of the acyl chloride intermediate by activating the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.

Experimental Protocol

-

Dissolve glutaric acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent, such as EDC (1.1 to 1.5 equivalents per carboxylic acid group), and an activator/catalyst, such as 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).

-

Add dimethylamine (at least 1 equivalent per carboxylic acid group) and a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Work-up and Purification:

-

If DCC is used, the dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration.

-

If EDC is used, the urea byproduct is water-soluble and can be removed by an aqueous work-up.

-

The filtrate is then washed with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography or vacuum distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Yield | Generally good, but can be lower than the acid chloride method depending on the substrates. | General amide synthesis protocols. |

| Purity | >95% after purification. | Expected for standard purification methods. |

Logical Workflow and Reaction Schemes

The following diagrams illustrate the logical flow of the synthesis methods described.

Caption: Overall workflow for the synthesis of this compound.

Caption: Reaction scheme for the synthesis via the glutaryl chloride intermediate.

Caption: General reaction scheme for the direct coupling method.

An In-depth Technical Guide to the Physical and Chemical Properties of N,N,N',N'-Tetramethylglutaramide and its Homologs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

N,N,N',N'-tetramethylglutaramide is a tertiary diamide derived from glutaric acid. As with other tertiary amides, it is expected to be a relatively stable, polar, aprotic compound. The lack of N-H protons prevents it from acting as a hydrogen bond donor, which influences its physical properties and reactivity. This guide summarizes the anticipated physical and chemical characteristics of N,N,N',N'-tetramethylglutaramide, provides general experimental protocols for its synthesis and characterization, and illustrates key concepts with diagrams.

Compound Identification

Due to the limited availability of data, a confirmed CAS number for N,N,N',N'-tetramethylglutaramide has not been identified. The table below provides identifiers for the target compound and its closest homologs.

| Compound Name | Parent Dicarboxylic Acid | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| N,N,N',N'-Tetramethylsuccinamide | Succinic Acid | C8H16N2O2 | 172.23 | 7334-51-2 |

| N,N,N',N'-Tetramethylglutaramide | Glutaric Acid | C9H18N2O2 | 186.25 | Not Available |

| N,N,N',N'-Tetramethyladipamide | Adipic Acid | C10H20N2O2 | 200.28 | Not Available |

Physical Properties

The physical properties of N,N,N',N'-tetramethylglutaramide are expected to be intermediate between those of its lower and higher homologs. The following table presents available data for analogous compounds to provide an estimate of these properties.

| Property | N,N,N',N'-Tetramethylsuccinamide | N,N,N',N'-Tetramethylglutaramide (Expected) | N,N,N',N'-Tetramethyladipamide |

| Appearance | Solid | Likely a solid or high-boiling liquid | Likely a solid |

| Melting Point (°C) | Data not available | Expected to be a low-melting solid | Data not available |

| Boiling Point (°C) | Data not available | High boiling point, likely > 200°C | Data not available |

| Solubility | Data not available | Expected to be soluble in polar organic solvents | Data not available |

Chemical Properties

The chemical behavior of N,N,N',N'-tetramethylglutaramide is dictated by the nature of the tertiary amide functional groups.

Stability and Reactivity

Tertiary amides are generally stable compounds due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts partial double bond character to the C-N bond.[1] This resonance stabilization makes the amide bond less susceptible to nucleophilic attack compared to other carbonyl compounds like esters or acid chlorides.[1]

-

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid and amine. However, this reaction is significantly slower for tertiary amides compared to primary and secondary amides and typically requires harsh conditions, such as prolonged heating with strong acids or bases.[2]

-

Reduction: The amide groups can be reduced to the corresponding tertiary amines using strong reducing agents like lithium aluminum hydride (LiAlH4).

-

Reactivity with Organometallics: Unlike primary and secondary amides, tertiary amides do not have acidic N-H protons and therefore do not readily deprotonate when treated with organometallic reagents like Grignard or organolithium reagents. Instead, they can undergo nucleophilic addition to the carbonyl carbon.[2]

Basicity

The nitrogen atoms in tertiary amides are significantly less basic than those in tertiary amines. This is due to the delocalization of the nitrogen lone pair into the carbonyl system, making it less available for protonation.

Experimental Protocols

General Synthesis of N,N,N',N'-Tetraalkyl-dicarboxamides

A common method for the synthesis of tertiary amides is the reaction of a dicarboxylic acid derivative with a secondary amine. The use of an activated carboxylic acid derivative, such as an acyl chloride, is often preferred to drive the reaction to completion under milder conditions.[3]

Reaction:

Glutaroyl chloride + 4 eq. Dimethylamine → N,N,N',N'-tetramethylglutaramide + 2 eq. Dimethylamine hydrochloride

Procedure:

-

Glutaric acid is converted to glutaroyl chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. The reaction is typically performed in an inert solvent under anhydrous conditions.

-

The resulting glutaroyl chloride is then slowly added to a cooled solution of excess dimethylamine in an inert solvent (e.g., dichloromethane or diethyl ether). The excess dimethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

The reaction mixture is stirred at room temperature until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is washed with water to remove the dimethylamine hydrochloride salt and any unreacted dimethylamine.

-

The organic layer is dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude N,N,N',N'-tetramethylglutaramide.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography.

Spectroscopic Characterization

The structure of the synthesized N,N,N',N'-tetramethylglutaramide would be confirmed using standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the methyl protons on the nitrogen atoms and the methylene protons of the glutaric acid backbone. The chemical shifts and coupling patterns would confirm the structure.

-

¹³C NMR would show distinct peaks for the carbonyl carbons, the methyl carbons, and the methylene carbons of the backbone.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band in the region of 1630-1670 cm⁻¹, corresponding to the C=O stretching vibration of the tertiary amide group. The absence of N-H stretching bands around 3300-3500 cm⁻¹ would confirm the tertiary nature of the amide.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Visualizations

Caption: General synthetic workflow for N,N,N',N'-tetramethylglutaramide.

Caption: Logical relationship of amide stability compared to other carbonyls.

References

Technical Guide: Safety and Handling Precautions for Glutaric Acid Bisdimethylamide

Chemical Name: N,N,N',N'-tetramethylglutaramide Synonyms: Glutaric acid bisdimethylamide CAS Number: 3926-47-4

Introduction

This compound is a derivative of glutaric acid, a five-carbon dicarboxylic acid. As with any chemical compound for which extensive safety data is not available, caution is paramount. This guide provides a framework for its safe handling in a laboratory or research and development setting.

Hazard Identification and Classification

Due to the lack of specific toxicological data, a formal hazard classification cannot be provided. However, based on the amide functional groups, the following potential hazards should be considered until proven otherwise:

-

Acute Toxicity (Oral, Dermal, Inhalation): Unknown. Assume to be harmful if ingested, absorbed through the skin, or inhaled.

-

Skin Corrosion/Irritation: Possible. Amides can cause skin irritation upon prolonged contact.

-

Serious Eye Damage/Irritation: Possible. Direct contact with the eyes may cause irritation or damage.

-

Respiratory or Skin Sensitization: Unknown.

-

Germ Cell Mutagenicity: Unknown.

-

Carcinogenicity: Unknown.

-

Reproductive Toxicity: Unknown.

Physical and Chemical Properties

Limited data on the physical and chemical properties of this compound is available. The following table summarizes the available information.

| Property | Value |

| Molecular Formula | C9H18N2O2 |

| Molecular Weight | 186.25 g/mol |

| Appearance | Not specified (likely a solid or liquid) |

| Boiling Point | Estimated to be in the range of 200-300 °C |

| Melting Point | Not available |

| Solubility | Expected to have some solubility in water and polar organic solvents. |

| Vapor Pressure | Not available |

| Density | Not available |

General Safety and Handling Precautions

Given the unknown toxicological profile of this compound, a conservative approach to handling is essential.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory.

-

A certified chemical fume hood is required for all operations that may generate dust, aerosols, or vapors.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection:

-

Wear a lab coat at all times.

-

Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

-

Avoid exposing any skin surfaces.

-

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling Procedures

-

Avoid direct contact with the substance.

-

Minimize the generation of dust and aerosols.

-

Weigh and transfer the material in a fume hood.

-

Use appropriate tools (spatulas, scoops) to handle the solid.

-

Prepare solutions in a fume hood.

-

Wash hands thoroughly after handling, even if gloves were worn.

Storage and Disposal

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of down the drain or in general waste.

Emergency Procedures

-

In case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

In case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.

-

In case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Logical Workflow for Handling Chemicals with Limited Safety Data

The following diagram illustrates a generalized workflow for safely handling a chemical with unknown or limited safety information.

Caption: Workflow for Safe Handling of Uncharacterized Chemicals.

Experimental Protocols

No specific experimental protocols for the determination of toxicological or safety-related properties of this compound were found in the public domain. Any such studies would need to be designed and conducted by qualified professionals in accordance with established guidelines (e.g., OECD Test Guidelines) and institutional animal care and use committee (IACUC) protocols where applicable.

Conclusion

The safe handling of this compound requires a cautious and proactive approach due to the lack of comprehensive safety data. Researchers and all personnel must adhere to stringent safety protocols, utilize appropriate personal protective equipment and engineering controls, and conduct a thorough risk assessment before commencing any work with this compound. Always err on the side of caution and treat unknown substances as potentially hazardous.

Spectroscopic Analysis of Glutaric Acid Bisdimethylamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for Glutaric acid bisdimethylamide (N,N,N',N'-tetramethylglutaramide). Due to a lack of publicly available experimental data for this specific compound, this document presents predicted spectroscopic characteristics based on its chemical structure and general principles of spectroscopy. The experimental protocols provided are generalized procedures for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural features.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.95 | Singlet | 12H | N-CH₃ |

| ~2.40 | Triplet | 4H | α-CH₂ |

| ~1.95 | Quintet | 2H | β-CH₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~172 | C=O (Amide Carbonyl) |

| ~35 | N-CH₃ |

| ~33 | α-CH₂ |

| ~21 | β-CH₂ |

Table 3: Predicted IR Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1400 | Medium | C-N Stretch |

| 2800-3000 | Medium | C-H Stretch (Aliphatic) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 186 | [M]⁺ (Molecular Ion) |

| 114 | [M - N(CH₃)₂]⁺ |

| 72 | [C₄H₁₀N]⁺ |

| 44 | [C₂H₆N]⁺ |

Generalized Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the liquid sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

ATR: Place the sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Acquire 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: Perform a background subtraction and identify the major absorption bands.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Methodological & Application

Application Note and Protocol: Synthesis of N,N,N',N'-Tetramethylglutaramide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of N,N,N',N'-tetramethylglutaramide via the amidation of glutaric acid with dimethylamine. Two primary, reliable methods are presented: the use of a carbodiimide coupling agent (EDC) and the conversion of the carboxylic acid to an acyl chloride intermediate. These methods are widely applicable in organic synthesis for the formation of amide bonds from dicarboxylic acids and secondary amines. This note includes step-by-step experimental procedures, quantitative data summaries, and graphical representations of the chemical pathways and workflows.

Introduction

The formation of amide bonds is a cornerstone of organic and medicinal chemistry. The target molecule, N,N,N',N'-tetramethylglutaramide, is a diamide derived from glutaric acid, a five-carbon dicarboxylic acid. Its synthesis involves the formation of two amide bonds by reacting glutaric acid with dimethylamine. Direct condensation of a carboxylic acid and an amine is typically inefficient as it requires high temperatures and results in the formation of a stable ammonium carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary to facilitate the reaction under milder conditions.

This document details two effective and commonly used protocols for this transformation:

-

Protocol A: EDC/HOBt Coupling. This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble coupling agent, to activate the carboxylic acid. The addition of 1-Hydroxybenzotriazole (HOBt) minimizes side reactions and can improve yields.[2] This approach is favored for its mild reaction conditions and simple purification of byproducts.

-

Protocol B: Acyl Chloride Formation. This classic method involves converting glutaric acid to the more reactive glutaryl dichloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride reacts rapidly with dimethylamine to form the desired diamide.[3] This is a robust, high-yield method suitable for large-scale synthesis.

Reaction Pathway and Workflow

Chemical Reaction Pathway

The overall reaction is the conversion of the two carboxylic acid groups of glutaric acid into N,N-dimethylamide groups.

References

Application Notes and Protocols: Glutaric Acid Bisdimethylamide (N,N,N',N'-Tetramethylglutaramide) as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid bisdimethylamide, systematically named N,N,N',N'-tetramethylglutaramide, is a derivative of glutaric acid where both carboxylic acid functionalities have been converted to N,N-dimethylamides. While not as extensively documented as other bifunctional molecules, its structure presents it as a versatile building block in organic synthesis. The presence of two tertiary amide groups on a flexible five-carbon backbone allows for a range of chemical transformations, making it a potentially valuable precursor for various target molecules, including diamines, dialdehydes, and heterocyclic structures. These notes provide an overview of its synthesis, potential applications, and detailed experimental protocols based on established organic chemistry principles.

Properties and Characteristics

While specific experimental data for N,N,N',N'-tetramethylglutaramide is not widely available, its properties can be inferred from similar acyclic tertiary amides.

| Property | Predicted Value/Characteristic | Basis of Prediction |

| Molecular Formula | C9H18N2O2 | Chemical structure |

| Molecular Weight | 186.25 g/mol | Chemical structure |

| Appearance | Colorless to pale yellow liquid or low-melting solid | General properties of similar amides |

| Boiling Point | High boiling point, likely >250 °C | Tertiary amides have high boiling points due to their polarity. |

| Solubility | Soluble in water and a wide range of organic solvents | Amide groups can act as hydrogen bond acceptors.[1] |

| Reactivity | Stable under neutral conditions; can be hydrolyzed under strong acidic or basic conditions. The carbonyl groups are susceptible to reduction by strong reducing agents. | General reactivity of tertiary amides.[1] |

Synthesis of N,N,N',N'-Tetramethylglutaramide

The most direct synthesis of N,N,N',N'-tetramethylglutaramide involves the reaction of a glutaric acid derivative with dimethylamine. The use of an activated form of glutaric acid, such as glutaryl chloride, is generally preferred for a high-yielding and clean reaction.

Experimental Protocol: Synthesis from Glutaryl Chloride

Reaction Scheme:

Caption: Synthesis of N,N,N',N'-tetramethylglutaramide.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Glutaryl Chloride | 169.01 | 16.9 g | 0.1 |

| Dimethylamine (2.0 M in THF) | 45.08 | 220 mL | 0.44 |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - |

| Saturated aq. NaHCO3 | - | 100 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous MgSO4 | - | - | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add glutaryl chloride (16.9 g, 0.1 mol) dissolved in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the dimethylamine solution (2.0 M in THF, 220 mL, 0.44 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and add saturated aqueous NaHCO3 solution (100 mL) to neutralize the excess acid.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO4.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain N,N,N',N'-tetramethylglutaramide as a colorless oil.

Applications in Organic Synthesis

Precursor to 1,5-Diamines

Tertiary amides can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH4). This makes N,N,N',N'-tetramethylglutaramide a useful precursor to 1,5-bis(dimethylamino)pentane, a diamine with applications in the synthesis of polymers and coordination complexes.

References

Application Notes and Protocols for High-Throughput Screening of Glutaric Acid Bisdimethylamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutaric acid and its derivatives are implicated in various physiological and pathological processes. Of particular interest is their role in Glutaric Acidemia Type I (GA-I), an inherited metabolic disorder characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid, leading to neurodegeneration.[1][2][3] The underlying mechanisms of toxicity are thought to involve excitotoxicity, disruption of energy metabolism, and oxidative stress.[4][5] Recent studies have highlighted the involvement of specific signaling pathways, such as the Nrf2 antioxidant response pathway, in the cellular response to glutaric acid-induced stress.[4] Furthermore, glutaric acid has been shown to affect glutamate receptor binding and uptake in the brain.[6][7][8]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of Glutaric acid bisdimethylamide derivatives. The aim is to identify compounds that can modulate key biological targets and pathways associated with glutaric acid toxicity, with the ultimate goal of discovering potential therapeutic leads.

Potential Biological Targets and Signaling Pathways

Based on the known pathophysiology of glutaric acid accumulation, several key signaling pathways and molecular targets are of interest for screening this compound derivatives.

Nrf2 Signaling Pathway in Oxidative Stress Response

In the context of GA-I, elevated levels of certain metabolites can induce oxidative stress. The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes. Studies in a mouse model of GA-I have shown an early activation of the Nrf2 pathway mediated by Akt and phospho-Erk 1/2 as a compensatory protective mechanism against toxicity.[4]

Caption: Nrf2 signaling pathway in response to oxidative stress.

High-Throughput Screening Workflow

The following diagram outlines the general workflow for a high-throughput screening campaign to identify bioactive this compound derivatives.

Caption: General workflow for a high-throughput screening campaign.

Experimental Protocols

Protocol 1: Cell-Based High-Throughput Screening Assay for Modulators of Glutaminase Activity

This protocol is adapted from a fluorescence-based assay for glutaminase (GLS) inhibitors and can be used to screen for this compound derivatives that may interfere with glutamate metabolism.[9][10]

Objective: To identify compounds that inhibit or activate glutaminase, an enzyme that converts glutamine to glutamate.

Principle: This is a coupled enzyme assay. Glutaminase converts glutamine to glutamate. Glutamate dehydrogenase (GDH) then converts glutamate to α-ketoglutarate, reducing NAD+ to NADH. Finally, diaphorase uses NADH to convert the non-fluorescent resazurin into the highly fluorescent resorufin, which can be measured.

Materials:

-

384-well black, clear-bottom microplates

-

Glutaminase (GAC)

-

Glutamate Dehydrogenase (GDH)

-

Diaphorase

-

L-Glutamine

-

NAD+

-

Resazurin

-

Triton X-100

-

Tris-HCl buffer (pH 8.0)

-

This compound derivative library dissolved in DMSO

-

Positive control (e.g., a known glutaminase inhibitor)

-

Negative control (DMSO vehicle)

-

Multichannel pipettes or automated liquid handling system

-

Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Assay Procedure:

-

Compound Plating:

-

Dispense 100 nL of each this compound derivative from the library (at a stock concentration of 10 mM in DMSO) into the wells of a 384-well plate.

-

For control wells, dispense 100 nL of DMSO (negative control) or a known glutaminase inhibitor (positive control).

-

-

Enzyme Mix Preparation:

-

Prepare a master mix containing Tris-HCl buffer, GDH, diaphorase, NAD+, and resazurin.

-

Prepare a separate glutaminase enzyme solution in Tris-HCl buffer.

-

-

Assay Reaction:

-

Add 25 µL of the enzyme master mix to each well of the 384-well plate containing the compounds.

-

Add 25 µL of the glutaminase solution to all wells except for the background control wells (add buffer instead).

-

Initiate the reaction by adding 50 µL of the L-glutamine substrate solution to all wells.

-

The final assay volume is 100 µL, with a final compound concentration of 10 µM and 0.1% DMSO.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

Data Analysis:

-

Normalization: Normalize the data to the plate controls. The activity of the negative control (DMSO) is set to 100%, and the positive control (inhibitor) is set to 0%.

-

Hit Identification: Identify "hits" as compounds that show a statistically significant deviation from the negative control (e.g., >3 standard deviations).

-

Z'-factor Calculation: The quality of the assay is assessed by calculating the Z'-factor for each plate using the signals from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates a robust assay.[1]

| Parameter | Description |

| S/B | Signal-to-Background Ratio |

| S/N | Signal-to-Noise Ratio |

| Z' | A statistical measure of assay quality |

Data Presentation

The quantitative data from the primary screen and subsequent dose-response experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Primary Screening Results for a Subset of this compound Derivatives

| Compound ID | Concentration (µM) | % Inhibition of Glutaminase Activity | Z-Score | Hit (Yes/No) |

| GABD-001 | 10 | 5.2 | -0.5 | No |

| GABD-002 | 10 | 65.8 | -4.1 | Yes |

| GABD-003 | 10 | 12.1 | -1.1 | No |

| GABD-004 | 10 | 8.9 | -0.8 | No |

| GABD-005 | 10 | 72.3 | -4.8 | Yes |

Table 2: Dose-Response Data for Confirmed Hits

| Compound ID | IC50 (µM) | Hill Slope |

| GABD-002 | 5.7 | 1.2 |

| GABD-005 | 2.1 | 1.0 |

Concluding Remarks

References

- 1. researchgate.net [researchgate.net]

- 2. Membrane translocation of glutaric acid and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative Stress, Disrupted Energy Metabolism, and Altered Signaling Pathways in Glutaryl-CoA Dehydrogenase Knockout Mice: Potential Implications of Quinolinic Acid Toxicity in the Neuropathology of Glutaric Acidemia Type I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. research.ulusofona.pt [research.ulusofona.pt]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Studying the Kinetics of Glutaric Acid Bisdimethylamide Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid bisdimethylamide is a dicarboxylic acid diamide that finds applications in various chemical and pharmaceutical contexts. Understanding the kinetics of its formation and degradation (e.g., hydrolysis) is crucial for process optimization, stability studies, and formulation development. These application notes provide a detailed framework for designing and executing kinetic studies on reactions involving this compound. The protocols described herein are based on established principles of chemical kinetics and analytical chemistry, adapted for this specific compound of interest.

Key Reactions and Their Importance

The two primary reactions of interest for kinetic studies of this compound are its synthesis (amidation) and its degradation (hydrolysis).

-

Synthesis (Amidation): The formation of this compound from glutaric acid and dimethylamine is a condensation reaction. Studying its kinetics is essential for optimizing reaction conditions (temperature, catalyst, reactant concentrations) to maximize yield and reaction rate.

-

Hydrolysis: The breakdown of this compound into glutaric acid and dimethylamine, typically in the presence of water and catalyzed by acid or base, is a critical degradation pathway. Kinetic analysis of hydrolysis is vital for determining the compound's stability under various pH and temperature conditions, which is a key parameter in drug development and material science. The hydrolysis of amides can be catalyzed by acids, bases, or occur under neutral conditions, with the rate being pH-dependent.[1][2]

Experimental Setup for Kinetic Studies

A typical experimental setup for studying the kinetics of this compound reactions involves a temperature-controlled reactor, sampling apparatus, and an analytical instrument for monitoring the concentration of reactants and/or products over time.

Materials and Equipment

-

Reactors: Jacketed glass reactors with overhead stirrers are ideal for maintaining precise temperature control. For high-pressure reactions, a stainless-steel autoclave would be necessary.

-

Temperature Control: A circulating water bath or a thermostat is required to maintain a constant reaction temperature.

-

pH Meter and Controller: For pH-dependent kinetic studies, a calibrated pH meter is essential. A pH-stat or automated titrator can be used to maintain a constant pH.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and reliable method for separating and quantifying the components of the reaction mixture. Gas Chromatography (GC) can also be used, particularly for volatile components.

-

Reagents: Glutaric acid, dimethylamine (or its salt), this compound (as a standard), solvents, acids, bases, and buffer components of appropriate purity.

General Experimental Workflow

The following diagram illustrates a general workflow for a kinetic experiment.

Caption: General workflow for a kinetic study of this compound reactions.

Protocols for Key Experiments

Protocol for Studying the Kinetics of Amidation

This protocol describes the synthesis of this compound, which can be achieved through the condensation of a dicarboxylic acid and an amine.[3][4]

Objective: To determine the rate law and rate constant for the formation of this compound.

Methodology:

-

Catalyst Preparation (if applicable): If a heterogeneous catalyst like Nb2O5 is used, it should be calcined to remove water and impurities. For instance, heat the catalyst in a furnace at 500 °C for 3 hours.[3][4]

-

Reaction Setup:

-

In a jacketed glass reactor equipped with a magnetic stirrer, condenser, and temperature probe, add a known concentration of glutaric acid to a suitable solvent (e.g., o-xylene).[3][4]

-

If using a catalyst, add a specific amount (e.g., 50 mg) to the reactor.[3][4]

-

Allow the mixture to equilibrate to the desired reaction temperature (e.g., 135 °C).[3][4]

-

-

Reaction Initiation:

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

-

Immediately quench the reaction in the aliquot by diluting it in a cold solvent or a solution that neutralizes the catalyst.

-

Analyze the quenched sample by HPLC or GC to determine the concentration of this compound and/or the remaining glutaric acid.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time.

-

Use integral or differential methods to determine the order of the reaction with respect to each reactant and calculate the rate constant.

-

Protocol for Studying the Kinetics of Hydrolysis

This protocol is based on general methods for studying amide hydrolysis, which is known to be pH-dependent.[1][5]

Objective: To determine the rate constant for the hydrolysis of this compound at a specific pH and temperature.

Methodology:

-

Buffer Preparation: Prepare a buffer solution of the desired pH (e.g., acidic, neutral, or alkaline) and sufficient buffer capacity to maintain a constant pH throughout the reaction.

-

Reaction Setup:

-

In a temperature-controlled reactor, add the prepared buffer solution and allow it to equilibrate to the desired temperature.

-

-

Reaction Initiation:

-

Dissolve a known amount of this compound in a small amount of a co-solvent (if necessary) and add it to the pre-heated buffer solution to achieve the desired initial concentration.

-

Start the timer immediately.

-

-

Sampling and Analysis:

-

At regular time intervals, withdraw aliquots from the reaction mixture.

-

Quench the reaction immediately, for example, by adding a strong acid or base to shift the pH to a region where the hydrolysis rate is negligible, or by rapid cooling.

-

Analyze the samples by HPLC to determine the concentration of the remaining this compound or the formed glutaric acid.

-

-

Data Analysis:

-

Plot the natural logarithm of the concentration of this compound versus time.

-

For a first-order reaction, the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant (k_obs). The rate of amide hydrolysis is often first order with respect to the amide concentration.[1]

-

Data Presentation

Quantitative data from kinetic experiments should be summarized in tables for clear comparison.

Table 1: Rate Constants for the Amidation of Glutaric Acid

| Temperature (°C) | [Glutaric Acid]₀ (M) | [Dimethylamine]₀ (M) | Rate Constant (k) (M⁻¹s⁻¹) |

| 120 | 0.1 | 0.2 | Value |

| 135 | 0.1 | 0.2 | Value |

| 150 | 0.1 | 0.2 | Value |

Table 2: Pseudo-First-Order Rate Constants for the Hydrolysis of this compound

| pH | Temperature (°C) | [Substrate]₀ (M) | k_obs (s⁻¹) |

| 2 | 50 | 0.01 | Value |

| 7 | 50 | 0.01 | Value |

| 12 | 50 | 0.01 | Value |

Signaling Pathways and Mechanistic Diagrams

The hydrolysis of amides can proceed through different mechanisms depending on the pH. The following diagrams illustrate the generally accepted pathways for acid- and base-catalyzed amide hydrolysis.

Acid-Catalyzed Hydrolysis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. uregina.ca [uregina.ca]

- 3. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols: Biological Activity Screening of Novel Glutaric Acid Diamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaric acid diamides represent a versatile class of chemical compounds with a wide range of potential biological activities. Their structural similarity to endogenous molecules like glutaric acid, a metabolite in amino acid metabolism, suggests that they may interact with various biological pathways.[1] Furthermore, modifications to the diamide structure have led to the development of compounds with insecticidal and fungicidal properties, often by targeting ryanodine receptors (RyRs), which are critical for calcium release in muscle and neurons.[2][3] Given this therapeutic potential, a structured and comprehensive screening approach is essential to elucidate the biological activities of novel glutaric acid diamide derivatives.

These application notes provide a detailed workflow and protocols for the initial biological activity screening of novel glutaric acid diamides. The proposed screening cascade is designed to efficiently assess cytotoxicity, antimicrobial properties, and effects on specific mammalian signaling pathways, providing a broad initial characterization of new chemical entities.

Experimental Workflow for Biological Activity Screening

A tiered approach is recommended for the efficient screening of novel glutaric acid diamides. This workflow prioritizes broad-spectrum activity assessment and cytotoxicity before proceeding to more specific and resource-intensive assays.

Caption: Tiered experimental workflow for screening novel glutaric acid diamides.

Data Presentation: Summary of Quantitative Data

The following tables present example data that could be generated from the screening protocols.

Table 1: Cytotoxicity of Novel Glutaric Acid Diamides in HEK293 Cells

| Compound ID | Concentration (µM) | Cell Viability (%) | IC₅₀ (µM) |

| GAD-001 | 10 | 98.2 ± 2.1 | > 100 |

| GAD-002 | 10 | 95.5 ± 3.4 | > 100 |

| GAD-003 | 10 | 45.1 ± 4.5 | 8.5 |

| GAD-004 | 10 | 99.1 ± 1.8 | > 100 |

| Doxorubicin | 1 | 52.3 ± 5.0 | 0.9 |

Data are presented as mean ± standard deviation (n=3). IC₅₀ is the half-maximal inhibitory concentration.

Table 2: Antimicrobial Activity of Novel Glutaric Acid Diamides

| Compound ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| GAD-001 | > 128 | > 128 | > 128 |

| GAD-002 | 32 | 64 | > 128 |

| GAD-003 | > 128 | > 128 | > 128 |

| GAD-004 | > 128 | > 128 | 16 |

| Ampicillin | 4 | 0.5 | NA |

| Fluconazole | NA | NA | 2 |

MIC is the Minimum Inhibitory Concentration. NA: Not Applicable.

Table 3: Effect of Glutaric Acid Diamides on Ryanodine Receptor (RyR1) Calcium Release

| Compound ID | Concentration (µM) | [³H]-ryanodine Binding (% of Control) |

| GAD-001 | 10 | 150.2 ± 8.9 |

| GAD-002 | 10 | 105.4 ± 5.6 |

| GAD-004 | 10 | 98.7 ± 7.2 |

| Caffeine | 1000 | 250.6 ± 15.3 |

Data are presented as mean ± standard deviation (n=3). Increased binding indicates RyR1 activation.

Experimental Protocols

Cytotoxicity Screening: MTT Assay

This protocol assesses the effect of novel glutaric acid diamides on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4]

Materials:

-

HEK293 cells (or other relevant cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

-

After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Antimicrobial Screening: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the novel compounds against representative bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Fungal strain (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

Standard antibiotics (e.g., ampicillin, fluconazole)

Procedure:

-

Prepare a 2-fold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculate each well with the microbial suspension to a final concentration of 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control (microbes in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Ryanodine Receptor (RyR) Activity Assay: [³H]-Ryanodine Binding

This assay measures the ability of the compounds to modulate the activity of RyR channels by assessing the binding of radiolabeled ryanodine.[5]

Materials:

-

Sarcoplasmic reticulum (SR) microsomes rich in RyR1 (e.g., from rabbit skeletal muscle)

-

[³H]-ryanodine

-

Binding buffer (e.g., 20 mM HEPES, 150 mM KCl, 10 µM free Ca²⁺)

-

Test compounds

-

Caffeine (positive control for RyR activation)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In a microcentrifuge tube, combine SR microsomes (5-10 µg protein), [³H]-ryanodine (2-5 nM), and the test compound at various concentrations in the binding buffer.

-

Incubate for 2-3 hours at 37°C.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Compare the binding in the presence of the test compound to the control (vehicle) to determine the effect on RyR activity.

Signaling Pathway Analysis: NF-κB Activation by Western Blot

This protocol investigates the effect of the compounds on the NF-κB signaling pathway, a key regulator of inflammation.[6][7][8]

References

- 1. Assays for Mitochondria Function | Thermo Fisher Scientific - TR [thermofisher.com]

- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 3. Western blot protocol | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. Detection of calcium release via ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alpha-ketoglutarate suppresses the NF-κB-mediated inflammatory pathway and enhances the PXR-regulated detoxification pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alpha-ketoglutarate suppresses the NF-κB-mediated inflammatory pathway and enhances the PXR-regulated detoxification pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Glutaric Acid Bisdimethylamide

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of glutaric acid bisdimethylamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the reaction of glutaric acid or its derivatives with dimethylamine. The two primary approaches are:

-

Two-step synthesis via glutaryl chloride: Glutaric acid is first converted to glutaryl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with dimethylamine to form the desired bisamide.[1][2]

-

Synthesis from glutaric anhydride: Glutaric anhydride is reacted with dimethylamine. This reaction can sometimes lead to the formation of the monoamide or glutarimide as a byproduct, requiring further reaction or separation.

An alternative approach involves the use of coupling reagents to facilitate the direct condensation of glutaric acid and dimethylamine.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

-

Incomplete conversion of the starting material: This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reagents.

-

Side reactions: The formation of byproducts such as the mono-substituted amide (N,N-dimethylglutaramidic acid) or the cyclic imide (glutarimide) can significantly reduce the yield of the desired product.[2]

-

Decomposition of the product or intermediates: The reaction conditions might be too harsh, leading to the degradation of the product or reactive intermediates.

-

Loss of product during workup and purification: The purification method may not be optimized, leading to loss of the final product.

Q3: How can I minimize the formation of the monoamide byproduct?

A3: To minimize the formation of the mono-substituted amide, ensure that a sufficient excess of dimethylamine is used. The stoichiometry should favor the reaction at both carboxylic acid sites. Additionally, ensuring adequate mixing and reaction time can promote the completion of the reaction to the bisamide.

Q4: What are the best practices for purifying this compound?

A4: Purification of this compound typically involves the following steps:

-

Removal of excess amine: Excess dimethylamine and any volatile byproducts can be removed by evaporation under reduced pressure.

-

Aqueous workup: Washing the reaction mixture with water or a mild aqueous base can help remove any unreacted glutaric acid and other water-soluble impurities.

-

Extraction: The product can be extracted from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate.

-

Chromatography: If further purification is needed, column chromatography on silica gel can be employed to separate the desired product from any remaining impurities or byproducts.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Low or no product formation | Ineffective activation of the carboxylic acid. | When using coupling reagents, ensure they are fresh and used in the correct stoichiometry. For the acid chloride route, confirm the complete conversion of glutaric acid to glutaryl chloride before adding dimethylamine. |

| Low reactivity of dimethylamine. | Ensure the dimethylamine solution is of the correct concentration and not degraded. Consider using a slight excess of dimethylamine. | |

| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. | |

| Presence of a significant amount of monoamide | Insufficient dimethylamine. | Use a larger excess of dimethylamine (e.g., 2.5-3 equivalents per equivalent of glutaric acid). |

| Short reaction time. | Increase the reaction time and monitor the progress by techniques like TLC or LC-MS. | |

| Formation of a white precipitate (suspected glutarimide) | High reaction temperatures when starting from glutaric acid or its monoamide. | Control the reaction temperature carefully. If starting from glutaric anhydride, the reaction with dimethylamine should be performed under controlled conditions to favor the formation of the bisamide over the cyclic imide. |

| Difficulty in isolating the product | Product is water-soluble. | If the product shows some water solubility, use continuous liquid-liquid extraction or saturate the aqueous phase with salt (salting out) before extraction. |

| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. |

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Common Additives | Typical Solvents | Key Advantages | Potential Drawbacks |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP | DCM, THF, DMF | High reactivity, relatively low cost. | Forms insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[1] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF, Water | Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup. | More expensive than DCC. |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA, TEA | DMF, NMP | Very efficient, fast reaction times, low racemization. | High cost, potential for side reactions if not used carefully. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | DIPEA, TEA | DMF, DCM | Good for sterically hindered couplings. | Byproducts can be difficult to remove. |

Experimental Protocols

Protocol 1: Synthesis via Glutaryl Chloride

This protocol is adapted from the general principle of converting carboxylic acids to acid chlorides followed by amidation.[1][2]

Step 1: Formation of Glutaryl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend glutaric acid (1 equivalent) in an excess of thionyl chloride (SOCl₂, ~5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Heat the mixture to reflux (approximately 76 °C) and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases and the solution becomes clear.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Formation of this compound

-

Dissolve the crude glutaryl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of dimethylamine (at least 4 equivalents) in the same solvent to the cooled glutaryl chloride solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with dilute aqueous HCl, then with saturated aqueous NaHCO₃, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis from Glutaric Anhydride

This protocol is based on the reaction of cyclic anhydrides with amines.

-

Dissolve glutaric anhydride (1 equivalent) in a suitable solvent such as THF or DCM.

-

Add dimethylamine (at least 2.2 equivalents) to the solution. The reaction can be exothermic, so the addition may need to be controlled, and cooling may be necessary.

-

Stir the reaction mixture at room temperature for 4-6 hours. The initial reaction may form the monoamide, which then needs to be converted to the bisamide. To facilitate this, heating might be required.

-

Monitor the reaction for the disappearance of the monoamide and the formation of the bisamide.

-

Work up the reaction as described in Protocol 1 (Step 2, points 6-9).

Mandatory Visualization

References

Technical Support Center: Purification of Crude Glutaric Acid Bisdimethylamide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Glutaric acid bisdimethylamide.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Crude this compound, typically synthesized from glutaric acid and dimethylamine, may contain several impurities, including:

-

Unreacted Starting Materials: Glutaric acid and excess dimethylamine or its salt.

-

Mono-amide Intermediate: N,N-dimethyl-5-amino-5-oxopentanoic acid. This is a common byproduct if the reaction does not go to completion.

-

Coupling Agent Byproducts: If a coupling reagent was used for the synthesis, byproducts from reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) may be present.

-

Solvent Residues: Residual solvents from the reaction and initial workup.

-

Degradation Products: Depending on the reaction and purification conditions (e.g., high temperatures), thermal degradation or hydrolysis of the amide bonds could occur, though amides are generally stable.

Q2: My crude product is an oil, but I expected a solid. What should I do?

A2: The presence of impurities often lowers the melting point of a compound, sometimes resulting in an oil. Consider the following:

-

Impurity Analysis: Use techniques like TLC or ¹H NMR to identify the major impurities. Residual solvent is a common cause.

-

Solvent Removal: Ensure all reaction and extraction solvents are thoroughly removed under high vacuum.

-

Initial Purification: A simple acid-base wash can help remove unreacted glutaric acid and dimethylamine.

-

Inducing Crystallization: If the product is indeed a solid, try scratching the flask with a glass rod at the solvent-air interface, seeding with a small crystal (if available), or cooling the solution for an extended period.

Q3: What are the best general approaches for purifying this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:

-

Recrystallization: Ideal for removing small amounts of impurities from a solid product.[1]

-

Column Chromatography: Effective for separating the desired product from byproducts with different polarities.

-

Acid-Base Extraction: Useful for removing acidic (glutaric acid) and basic (dimethylamine) starting materials.

Troubleshooting Guides

Recrystallization Issues

| Problem | Possible Cause | Troubleshooting Steps |

| Product does not dissolve in the hot solvent. | The solvent is not suitable. | Select a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot. For amides, consider polar solvents like ethanol, acetone, or acetonitrile.[1] |

| Product "oils out" upon cooling. | The solution is supersaturated, or the melting point of the impure product is below the solution temperature. | Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Try a different recrystallization solvent or a solvent mixture. |

| No crystals form upon cooling. | The solution is not saturated; the product is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Try adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat to clarify and cool slowly. |

| Low recovery of purified product. | Too much solvent was used; the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |

Column Chromatography Issues

| Problem | Possible Cause | Troubleshooting Steps |

| Poor separation of the product from an impurity. | The eluent system does not have the correct polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. For amides, mixtures of hexane and ethyl acetate or dichloromethane and methanol are common. |

| Product streaks on the column. | The compound is interacting too strongly with the silica gel; the column is overloaded. | Add a small amount of a polar modifier like methanol to the eluent. If the compound is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help. Ensure not to load too much crude material onto the column. |

| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent system. For very polar compounds, a reverse-phase column (C18) with a water/acetonitrile or water/methanol gradient may be more effective. |

Experimental Protocols

Note: The following are general protocols. Specific conditions for this compound may need to be optimized.

Protocol 1: Acid-Base Extraction

-

Dissolve the crude this compound in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove unreacted glutaric acid).

-

Separate the aqueous layer.

-

Wash the organic layer with a dilute aqueous solution of hydrochloric acid (to remove unreacted dimethylamine).

-

Separate the aqueous layer.

-

Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.

Protocol 2: Recrystallization from a Single Solvent

-

Place the crude, solid this compound in an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture like ethyl acetate/hexanes).

-

Heat the mixture with stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Quantitative Data (Illustrative Examples)

Table 1: Example Solubility of Aliphatic Diamides

| Solvent | N,N,N',N'-Tetramethylsuccinamide | N,N,N',N'-Tetramethyladipamide |

| Water | Soluble | Sparingly Soluble |

| Methanol | Very Soluble | Soluble |

| Ethanol | Soluble | Soluble |

| Acetone | Soluble | Sparingly Soluble |

| Ethyl Acetate | Sparingly Soluble | Slightly Soluble |

| Dichloromethane | Soluble | Soluble |

| Hexanes | Insoluble | Insoluble |

Table 2: Example TLC Conditions for Aliphatic Diamides

| Compound | Stationary Phase | Eluent System | Approximate Rf |

| N,N,N',N'-Tetramethylsuccinamide | Silica Gel 60 F254 | Ethyl Acetate | 0.3 |

| N,N,N',N'-Tetramethyladipamide | Silica Gel 60 F254 | 5% Methanol in Dichloromethane | 0.4 |

| Mono-amide of Adipic Acid | Silica Gel 60 F254 | 10% Methanol in Dichloromethane | 0.2 |

Visualizations

Caption: General workflow for the purification of this compound.

Caption: Troubleshooting decision tree for common purification issues.

References

Optimization of reaction conditions for the synthesis of glutaric acid diamides

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of glutaric acid diamides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of glutaric acid diamides, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors depending on your chosen synthetic route. Here’s a breakdown of potential issues and solutions:

-

Incomplete Reaction:

-

Cause: Insufficient reaction time or inadequate temperature. Amide bond formation can be slow, especially with sterically hindered amines or deactivated carboxylic acids.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or cautiously increase the temperature. For instance, in Nb₂O₅ catalyzed reactions, a temperature of 135 °C is often employed for an extended period (up to 30 hours) to ensure completion.[1] Conversely, decreasing the reaction temperature from an optimal point can also lead to a drop in yield.

-

TLC Monitoring: Use a suitable eluent system (e.g., ethyl acetate/hexanes) to separate the starting materials from the product. The diamide product is typically more polar than the starting amine (if it's simple) but may be less polar than glutaric acid. Staining with potassium permanganate (KMnO₄) or iodine can help visualize non-UV active compounds.

-

-

Side Reactions:

-

Cause: Depending on the method, various side reactions can consume your starting materials or desired product.

-

With Coupling Reagents (e.g., DCC): Formation of a symmetric anhydride from two molecules of glutaric acid can occur, preventing the amine from reacting.

-

From Glutaric Anhydride: If the amine is not added in sufficient excess, the monoamide intermediate may react with another molecule of the anhydride.

-

-

Solution:

-